molecular formula C26H16ClNO3 B12157870 (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

Cat. No.: B12157870
M. Wt: 425.9 g/mol
InChI Key: ITKBAFZKQLIQIV-CAPFRKAQSA-N
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Description

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is a complex organic molecule that features a benzoxazole ring, a furan ring, and a phenylprop-2-en-1-one moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazole Ring: This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step often involves coupling the benzoxazole and furan rings with the phenylprop-2-en-1-one moiety using a suitable catalyst and reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.

Scientific Research Applications

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic use.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoxazole and furan rings could facilitate binding to specific sites on proteins, while the phenylprop-2-en-1-one moiety might be involved in electron transfer or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one: can be compared with other benzoxazole or furan-containing compounds.

    Benzoxazole Derivatives: Compounds like 2-(2-hydroxyphenyl)benzoxazole.

    Furan Derivatives: Compounds like 2-furylmethanol.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, often referred to as a benzoxazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 2Z 2 1 3 benzoxazol 2 yl 3 5 2 chlorophenyl furan 2 yl 1 phenylprop 2 en 1 one\text{ 2Z 2 1 3 benzoxazol 2 yl 3 5 2 chlorophenyl furan 2 yl 1 phenylprop 2 en 1 one}

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, indicating potential therapeutic applications.

Antimicrobial Activity

Research has shown that derivatives of benzoxazole exhibit antimicrobial properties. For instance, a study screened several derivatives against model bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined, revealing that certain compounds demonstrated significant activity against these pathogens.

CompoundMIC against Bacillus subtilis (µg/mL)MIC against Escherichia coli (µg/mL)
Compound 150100
Compound 22550
Compound 31020

These findings suggest that the presence of electron-donating groups enhances antimicrobial efficacy .

Anticancer Activity

The anticancer potential of the compound was evaluated in various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects against human cancer cells, including breast cancer (MCF7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapy agents like doxorubicin.

Cell LineIC50 (µM)Comparison with Doxorubicin
MCF715Lower
A54912Lower

Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism of action through inhibition of critical signaling pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. A study investigated its effects on inflammatory markers in vitro and in vivo. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to the control group. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the benzoxazole moiety significantly influence biological activity. For example:

  • Electron-donating groups : Enhance antimicrobial and anticancer activities.
  • Chlorine substitution : Contributes positively to the anti-inflammatory effects.

Properties

Molecular Formula

C26H16ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C26H16ClNO3/c27-21-11-5-4-10-19(21)23-15-14-18(30-23)16-20(25(29)17-8-2-1-3-9-17)26-28-22-12-6-7-13-24(22)31-26/h1-16H/b20-16+

InChI Key

ITKBAFZKQLIQIV-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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